N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-hydroxybutan-2-yl)oxalamide
Description
N1-(2-(3-Chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-hydroxybutan-2-yl)oxalamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazol core modified with a sulfone group (5,5-dioxido), a 3-chlorophenyl substituent, and an oxalamide bridge linked to a 1-hydroxybutan-2-yl chain. Its molecular formula is C17H19ClN4O5S, with a molecular weight of approximately 426.8 g/mol (calculated based on structural analogs ). Key structural attributes include:
- 3-Chlorophenyl group: An electron-withdrawing substituent that may influence aromatic interactions and metabolic stability.
- Oxalamide linker: A planar, hydrogen-bond-capable moiety connecting the thienopyrazolyl and hydroxybutyl groups.
- 1-Hydroxybutan-2-yl chain: A four-carbon alkyl substituent with a hydroxyl group at position 1, contributing to hydrophilicity and stereoelectronic effects.
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N'-(1-hydroxybutan-2-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O5S/c1-2-11(7-23)19-16(24)17(25)20-15-13-8-28(26,27)9-14(13)21-22(15)12-5-3-4-10(18)6-12/h3-6,11,23H,2,7-9H2,1H3,(H,19,24)(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJBGBSZIACPAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-hydroxybutan-2-yl)oxalamide typically involves multiple steps, starting with the preparation of the thieno[3,4-c]pyrazole core. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions. The chlorophenyl group is introduced via electrophilic substitution reactions, while the oxalamide moiety is formed through amide bond formation reactions using oxalyl chloride and suitable amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-hydroxybutan-2-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: It may serve as a probe or inhibitor in biochemical studies, particularly those involving enzyme activity and protein interactions.
Medicine: The compound’s unique structure could make it a candidate for drug development, particularly in targeting specific biological pathways.
Mechanism of Action
The mechanism of action of N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-hydroxybutan-2-yl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogs from Public Databases
Table 1: Key Structural Differences Among Analogs
*Estimated based on substituent differences.
†Hypothetical SMILES for illustrative purposes.
Key Observations:
Hydroxyl Position : The hydroxyl group at position 1 (target) vs. positions 2 or 3 (analogs) may affect intramolecular hydrogen bonding and solubility. For example, the 1-hydroxybutan-2-yl group could enable stronger interactions with polar targets compared to terminal hydroxyls.
Molecular Weight : The target’s higher molecular weight (426.8 vs. 412.8 g/mol) may influence diffusion rates across biological membranes.
Comparison with Triazole-Thione Chlorophenyl Derivative ()
The compound in , (E)-4-(2-chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione, differs significantly in core structure but shares chlorophenyl and hydrogen-bonding motifs:
- Core Heterocycle: Triazole-thione vs. thienopyrazol-sulfone. The sulfone group in the target compound increases polarity and hydrogen-bond acceptor capacity compared to the thione group .
- Chlorine Substituents : Both compounds feature chlorophenyl groups, but the target’s 3-chlorophenyl vs. 2-chlorophenyl in may alter steric hindrance and π-stacking interactions.
- Hydrogen Bonding : ’s compound forms hexamers via N–H···O/S and O–H···S bonds. The target’s sulfone and hydroxyl groups likely enable similar supramolecular assembly, though the longer alkyl chain may reduce crystal packing efficiency .
Computational Insights
- Electrostatic Potential: The sulfone group in the target compound likely creates a strong electron-deficient region, enhancing interactions with cationic residues in enzymes .
- Localized Orbital Analysis : Multiwfn could map electron localization/delocalization trends, highlighting differences in reactivity between the target and analogs .
Biological Activity
N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-hydroxybutan-2-yl)oxalamide is a synthetic compound belonging to the thieno[3,4-c]pyrazole class. This compound has garnered attention due to its potential biological activities, including antioxidant , anti-inflammatory , antimicrobial , and anticancer properties. This article explores the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 442.9 g/mol. The compound features a thieno[3,4-c]pyrazole core structure that is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H19ClN4O6S |
| Molecular Weight | 442.9 g/mol |
| CAS Number | 899750-81-3 |
Antioxidant Activity
Research indicates that thieno[3,4-c]pyrazole derivatives exhibit significant antioxidant properties. For instance, studies have shown that these compounds can mitigate oxidative stress in biological systems by scavenging free radicals and enhancing antioxidant enzyme activities. In particular, this compound has been noted for its ability to protect erythrocytes from oxidative damage induced by toxic substances like 4-nonylphenol in fish models .
Anti-inflammatory Activity
Thieno[3,4-c]pyrazole compounds have also demonstrated anti-inflammatory effects. They are believed to inhibit key inflammatory pathways and cytokine production. In vitro studies have shown that these compounds can reduce the secretion of pro-inflammatory cytokines in various cell lines, suggesting their potential use in treating inflammatory diseases .
Antimicrobial and Anticancer Properties
The antimicrobial activity of thieno[3,4-c]pyrazole derivatives has been documented against various bacterial strains. These compounds exhibit bactericidal effects by disrupting bacterial cell wall synthesis and function. Additionally, anticancer studies have indicated that this compound may induce apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and proliferation .
The mechanism of action for this compound involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors involved in inflammatory responses or cancer progression, thereby modulating their activity and triggering downstream signaling pathways that lead to therapeutic effects .
Case Study 1: Antioxidant Effects in Fish Models
In a study assessing the protective effects of thieno[3,4-c]pyrazole derivatives on the African catfish (Clarias gariepinus), it was found that treatment with these compounds significantly reduced erythrocyte malformations caused by exposure to 4-nonylphenol. The percentage of altered erythrocytes was markedly lower in treated groups compared to controls .
Case Study 2: Anti-inflammatory Activity in Cell Lines
A series of experiments conducted on human cell lines demonstrated that thieno[3,4-c]pyrazole derivatives could effectively decrease the levels of inflammatory markers such as TNF-alpha and IL-6. This suggests a promising role for these compounds in managing chronic inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
- Methodological Answer : Begin with nucleophilic substitution or coupling reactions involving the thieno[3,4-c]pyrazole core and oxalamide precursors. Use polar aprotic solvents (e.g., DMF, DMSO) with catalysts like K₂CO₃ to facilitate heterocyclic bond formation . Monitor reaction progress via TLC or HPLC, and optimize temperature (e.g., 80–100°C) and stoichiometry using a design-of-experiments (DoE) approach to maximize yield . For purification, employ column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in ethanol/water mixtures .
Q. How can structural characterization be performed to confirm the compound’s identity and purity?
- Methodological Answer :
- X-ray crystallography : Use SHELXL for refinement to resolve the stereochemistry of the thieno-pyrazole and oxalamide moieties .
- Spectroscopy : Collect ¹H/¹³C NMR in deuterated DMSO to observe aromatic protons (δ 7.2–8.5 ppm) and hydroxyl groups (δ 4.5–5.5 ppm). Validate via HSQC and HMBC for connectivity .
- Mass spectrometry : Employ HRMS (ESI+) to confirm the molecular ion peak [M+H]⁺ with <2 ppm error .
Q. What computational tools are recommended for preliminary electronic property analysis?
- Methodological Answer : Use Multiwfn to calculate frontier molecular orbitals (FMOs), electrostatic potential maps, and partial charges. This identifies reactive sites (e.g., electron-deficient pyrazole rings) for further functionalization . Compare results with Gaussian-based DFT optimizations (B3LYP/6-31G*) to validate .
Advanced Research Questions
Q. How can contradictory solubility and stability data be resolved across experimental batches?
- Methodological Answer : Perform controlled stress testing (e.g., pH 1–13, 40–80°C) to identify degradation pathways. Use HPLC-PDA to track decomposition products and correlate with impurities detected via LC-MS . Apply multivariate analysis (e.g., PCA) to isolate variables (e.g., solvent traces, moisture) causing discrepancies . Reference SHELXL-refined crystallographic data to rule out polymorphic variations .
Q. What advanced computational strategies predict binding affinities for pharmacological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with the thieno-pyrazole core as a rigid scaffold. Dock against kinase or GPCR targets (e.g., PDB: 3NY3) and validate with MM-GBSA free-energy calculations .
- MD simulations : Run 100-ns trajectories in GROMACS to assess protein-ligand complex stability. Analyze RMSD, hydrogen-bond occupancy, and binding-pocket hydration .
Q. How can synthetic byproducts be minimized in large-scale reactions?
- Methodological Answer : Implement flow chemistry with microreactors to enhance heat/mass transfer and reduce side reactions (e.g., dimerization). Monitor in real-time via inline FTIR or Raman spectroscopy . Optimize catalyst loading (e.g., Pd/C for cross-coupling) and use membrane separation (e.g., nanofiltration) for continuous purification .
Q. What experimental and theoretical approaches validate the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Kinetic assays : Measure IC₅₀ values against target enzymes (e.g., COX-2) using fluorogenic substrates. Compare with structurally analogous compounds to establish SAR .
- QSPR modeling : Train models on descriptors (e.g., logP, polar surface area) to predict bioavailability and toxicity .
Methodological Notes
- Theoretical Frameworks : Link studies to conceptual models like QSAR or enzyme inhibition kinetics to guide hypothesis generation .
- Contradiction Resolution : Apply the "quadripolar model" (theoretical, epistemological, morphological, technical) to dissect conflicting data .
- Ethical Design : Adhere to CRDC guidelines for chemical engineering research (e.g., subclass RDF2050108 for process simulation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
